N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine
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Overview
Description
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then oxidized using an oxidizing agent like iodine to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and activity.
Mechanism of Action
The mechanism of action of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazole-2,5-diamine
- 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-triazole-2,5-diamine
- 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-pyrazole-2,5-diamine
Uniqueness
N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity compared to similar compounds with different heterocyclic rings .
Properties
IUPAC Name |
2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJOSSPCXWCLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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